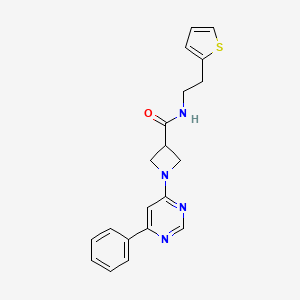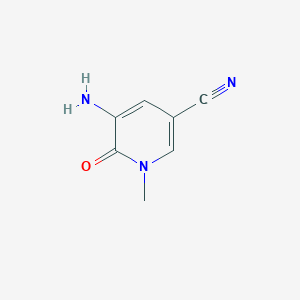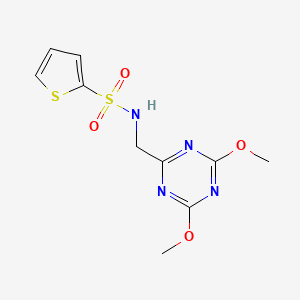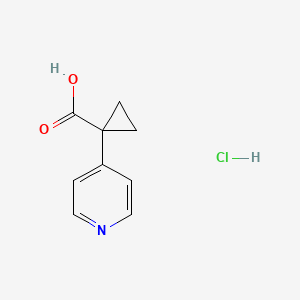![molecular formula C7H16ClN3O2 B2573792 3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride CAS No. 2044745-45-9](/img/structure/B2573792.png)
3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 and a molecular weight of 209.67 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study highlighted the effectiveness of urea-derived Mannich bases, including a compound similar to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride," as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. These inhibitors show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their potential in protecting steel structures against corrosion (M. Jeeva et al., 2015).
Neurokinin-1 Receptor Antagonism
Another application involves neurokinin-1 receptor antagonism, where derivatives of the compound have shown significant efficacy in pre-clinical tests relevant to emesis and depression, highlighting their potential as therapeutic agents in these areas (T. Harrison et al., 2001).
Chemotherapy
Compounds related to "3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride" have been examined for their chemotherapeutic activity against rat leukemia, demonstrating the potential of water-soluble substances in this chemical family for cancer treatment (W. Zeller et al., 1979).
Carcinogenicity Studies
Research on the carcinogenicity of similar compounds has been conducted, with results indicating increased tumor risks in certain organs upon repeated administration, which underscores the importance of evaluating the long-term safety of these compounds (M. Berger et al., 1988).
PI3 Kinase Inhibition
The stereochemical determination and synthesis of an active metabolite of a potent PI3 kinase inhibitor have been described, illustrating the compound's role in cancer therapy by targeting specific pathways involved in cell proliferation and survival (Zecheng Chen et al., 2010).
Antibacterial Activity
Research has shown the synthesis and screening of derivatives for their capacity to inhibit specific bacterial DNA polymerases and the growth of Gram-positive bacteria, highlighting their potential as antibacterial agents (C. Zhi et al., 2005).
Rheology and Morphology Tuning
A study demonstrated that the compound forms hydrogels in various acids, with the gels' physical properties being tunable based on the anion identity. This application is important for materials science, particularly in designing materials with specific mechanical and structural properties (G. Lloyd & J. Steed, 2011).
Antiepileptic Properties
Derivatives have also been explored for their antiepileptic properties, with some showing significant activity in preclinical models. This research opens the door to new treatments for epilepsy (C. R. Prakash & S. Raja, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methyl-3-(morpholin-3-ylmethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-8-7(11)10-4-6-5-12-3-2-9-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUJAOLZHZLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)


![1-(2,5-dimethylbenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2573721.png)


![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2573727.png)


